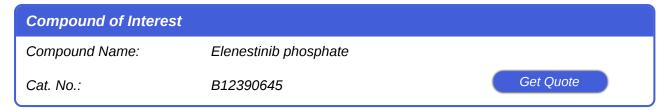


Elenestinib Phosphate: A Technical Overview of a Next-Generation KIT Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Elenestinib phosphate (BLU-263 phosphate) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor that potently and selectively targets the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed to have limited penetration of the blood-brain barrier, elenestinib aims to offer a favorable safety profile compared to earlier-generation KIT inhibitors.[2][3] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available experimental data for elenestinib phosphate.

Chemical Structure and Properties

Elenestinib is chemically designated as 2-{4-[4-(4-{5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl}piperazin-1- yl)pyrrolo[2,1-f][4][5][6]triazin-6-yl]-1H-pyrazol-1-yl}ethan-1-ol.[7] It is administered as a phosphate salt.

Table 1: Chemical and Physical Properties of Elenestinib and Elenestinib Phosphate



Property	Elenestinib (Free Base)	Elenestinib Phosphate
Synonyms	BLU-263, BLU263[7]	BLU-263 phosphate[8]
Chemical Formula	C27H29FN10O[7]	C27H32FN10O5P[8]
Molecular Weight	528.60 g/mol [7]	626.58 g/mol , 626.6 g/mol [8] [9]
CAS Number	2505078-08-8[7]	2832013-93-9[8]
IUPAC Name	2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f] [4][5][6]triazin-6-yl]pyrazol-1-yl]ethanol[10]	2-[4-[4-[4-[5-[(1S)-1-amino-1- (4-fluorophenyl)ethyl]pyrimidin- 2-yl]piperazin-1-yl]pyrrolo[2,1-f] [4][5][6]triazin-6-yl]pyrazol-1- yl]ethanol;phosphoric acid[8]
Solubility	Soluble in DMSO (100 mg/mL) [9]	Soluble in DMSO (100 mg/mL) [9]
Appearance	Solid[7]	Powder[9]
Storage	Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C[7]	3 years at -20°C as a powder[9]

Mechanism of Action and Signaling Pathway

Elenestinib is a highly potent and selective inhibitor of the receptor tyrosine kinase KIT, specifically targeting the D816V mutation in exon 17.[9][11] This mutation results in a conformational change that leads to ligand-independent, constitutive activation of the KIT receptor.[12] The subsequent autophosphorylation of the receptor triggers multiple downstream signaling pathways, including the Ras/Erk and PI3-kinase pathways, which are crucial for cell proliferation and survival.[5][6] In mast cells, this aberrant signaling leads to their uncontrolled growth and accumulation in various organs, characteristic of systemic mastocytosis.[1][12] Elenestinib binds to and inhibits the KIT D816V mutant, thereby blocking downstream signaling and inducing apoptosis in the neoplastic mast cells.[10]

Caption: c-KIT Signaling Pathway Inhibition by Elenestinib.



Preclinical and Clinical Data In Vitro Potency

Elenestinib has demonstrated high potency against the KIT D816V mutation in both biochemical and cellular assays.

Table 2: In Vitro Activity of Elenestinib

Assay Type	Value	Target	Source(s)
IC50 (cellular)	4.3 nM	KIT D816V	[13][14]
IC50 (cellular)	6 nM	KIT D816V	[15]
IC₅₀ (biochemical)	0.2 nM	KIT D816V	[16]
Kd (biochemical)	0.24 nM	KIT D816V	[1][13][14]

Clinical Trials: The HARBOR Study

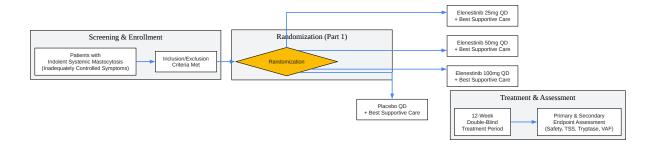
The primary clinical evidence for elenestinib comes from the ongoing Phase 2/3 HARBOR study (NCT04910685).[17]

Experimental Protocol: HARBOR Study (Part 1)

- Study Design: A randomized, double-blind, placebo-controlled, Phase 2/3 study.[18] Part 1 focused on dose-finding.[17]
- Patient Population: Patients with indolent systemic mastocytosis (ISM) whose symptoms are not adequately controlled by standard therapies.[17]
- Intervention: Patients were randomized to receive elenestinib at doses of 25 mg, 50 mg, or 100 mg, or a matching placebo, administered orally once daily, in combination with best supportive care.[17]
- Primary Endpoints: The primary endpoints for Part 1 were the rate of treatment-emergent adverse events and the change from baseline in the mean Indolent Systemic Mastocytosis Symptom Assessment Form (ISM-SAF) Total Symptom Score (TSS).[2]



 Secondary Endpoints: Other endpoints included changes in Mastocytosis Quality of Life scores, KIT D816V allele burden, and bone marrow mast cell involvement.[17]



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Caption: Workflow of the HARBOR Clinical Trial (Part 1).

Clinical Efficacy Data (HARBOR Part 1)

Preliminary results from the HARBOR study have shown dose-dependent reductions in key biomarkers of mast cell burden.

Table 3: Biomarker Reduction at 12 Weeks in the HARBOR Study



Dose Group	Mean % Reduction from Baseline (Tryptase)	Mean % Reduction from Baseline (KIT D816V VAF)
Elenestinib 25mg	-15.4%	-37.5%
Elenestinib 50mg	-50.9%	-70.3%
Elenestinib 100mg	-68.4%	-77.0%
Placebo	+3.3%	-2.5%

Data from a December 2023 presentation on the HARBOR trial.

Safety and Tolerability

Elenestinib has been generally well-tolerated in clinical trials to date. In Part 1 of the HARBOR study, after a median treatment duration of over 35 weeks, there were no treatment-related serious adverse events or discontinuations due to treatment-related adverse events. One of the key differentiating factors of elenestinib is its limited ability to cross the blood-brain barrier, which is expected to reduce the risk of central nervous system toxicities observed with other KIT inhibitors.[2]

Summary

Elenestinib phosphate is a promising, next-generation, selective KIT D816V inhibitor with a mechanism of action directly targeting the primary driver of systemic mastocytosis. Preclinical data highlight its high potency, and initial clinical results from the HARBOR study demonstrate its ability to reduce mast cell burden with a favorable safety profile. Ongoing clinical development will further elucidate its efficacy and role in the management of indolent systemic mastocytosis.

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